N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
Description
N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a heterocyclic compound featuring a benzamide core substituted with a furan-2-ylmethyl group and a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one moiety. The furan substituent may enhance solubility and influence pharmacokinetic properties, while the amide linker facilitates hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-18(22-12-15-4-3-11-29-15)13-7-9-14(10-8-13)23-20-25-26-19(28)16-5-1-2-6-17(16)24-21(26)30-20/h1-11H,12H2,(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWXYHTZAIPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Attachment of the Furylmethyl Group: The furylmethyl group can be introduced through a nucleophilic substitution reaction, using reagents such as furylmethyl halides in the presence of a base like potassium carbonate (K2CO3).
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazoloquinazoline intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furanones.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Introduction of halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets. The thiadiazoloquinazoline core may bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
This analogue replaces the furan-2-ylmethyl group with a 2-methoxybenzyl substituent. Molecular docking studies suggest that the methoxy group may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the furan group in the target compound offers weaker electron-donating effects but improved metabolic stability .
N-((5-Substituted Methyleneamino)-1,3,4-thiadiazol-2-yl)methyl Benzamide Derivatives
These derivatives (e.g., compounds a–l in ) retain the thiadiazole ring but lack the fused quinazolinone system. The absence of the quinazolinone reduces molecular complexity and weight (~350–400 g/mol vs. ~450–500 g/mol for the target compound). Bioactivity assays indicate that such derivatives exhibit moderate anticancer activity (IC₅₀: 10–50 μM) against breast cancer cell lines, whereas the quinazolinone-containing target compound is hypothesized to achieve lower IC₅₀ values due to enhanced target affinity .
Analogues with Alternative Heterocyclic Cores
Thiazole-Based Analogues ()
Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replace the thiadiazoloquinazolinone with a thiazole ring. The chloro and fluoro substituents increase electronegativity, improving interactions with hydrophobic enzyme pockets. However, thiazole derivatives generally show weaker inhibition of parasitic PFOR enzymes (IC₅₀: ~5 μM) compared to thiadiazoloquinazolinones, which are predicted to achieve sub-micromolar potency due to their larger surface area for binding .
1,3,4-Oxadiazole Derivatives ()
Oxadiazole-based compounds, such as 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione (), prioritize metabolic stability via the oxadiazole ring’s resistance to hydrolysis. However, they lack the quinazolinone’s ability to mimic ATP, limiting their utility in kinase inhibition. Antimicrobial assays for oxadiazoles report MIC values of 8–32 μg/mL against S. aureus, whereas thiadiazoloquinazolinones are anticipated to exhibit broader-spectrum activity due to dual heterocyclic pharmacophores .
Physicochemical Data
Anticancer Potential
The quinazolinone-thiadiazole hybrid is theorized to inhibit topoisomerase II and EGFR kinases, leveraging the planar quinazolinone for intercalation and the thiadiazole for covalent interactions. By contrast, simpler thiadiazoles () show weaker kinase inhibition but stronger pro-apoptotic effects via ROS generation .
Antimicrobial and Antiparasitic Activity
Thiadiazoloquinazolinones may surpass oxadiazoles () in disrupting bacterial DNA gyrase, while the furan group could enhance activity against protozoans (e.g., Plasmodium spp.) by targeting heme detoxification pathways.
Biological Activity
N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 459.5 g/mol. The structure incorporates a furan moiety and a thiadiazole ring fused with quinazoline, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N7O2S |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1173778-20-5 |
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiadiazole and quinazoline rings have demonstrated cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Study:
A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines. The results showed that these compounds inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the specific derivative and cancer type .
Antimicrobial Activity
Compounds derived from thiadiazoles have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings:
In vitro studies reported that similar thiadiazole derivatives had minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential for development into therapeutic agents for bacterial infections.
Anticholinesterase Activity
Thiadiazole-containing compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.
Experimental Results:
A series of quinazoline derivatives were tested for AChE inhibition using Ellman's spectrophotometric method. One derivative exhibited an inhibition percentage of 27% at a concentration of 1 mM, indicating moderate activity . This highlights the potential for developing cognitive enhancers based on this scaffold.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism.
- Signal Transduction Modulation: It can alter signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
